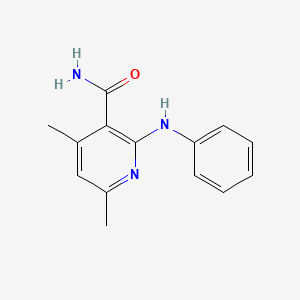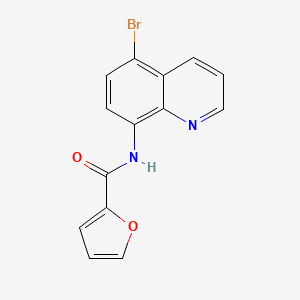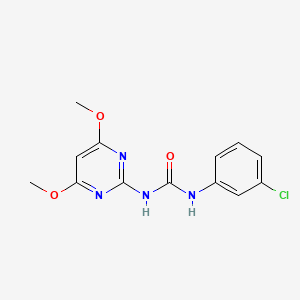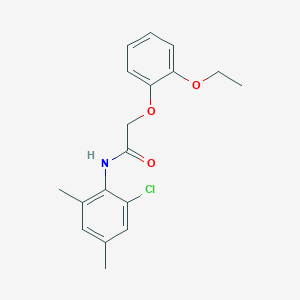
Antibacterial agent 73
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 73, also known as Exeporfinium Chloride (XF-73), is a novel porphyrin-based antibacterial compound. It has shown potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This compound is particularly interesting due to its unique dicationic porphyrin structure, which distinguishes it from other antimicrobial classes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Exeporfinium Chloride involves the formation of a porphyrin core, followed by the introduction of dicationic groups. The specific synthetic routes and reaction conditions are proprietary and not widely disclosed in the public domain. general porphyrin synthesis involves the condensation of pyrrole with aldehydes under acidic conditions, followed by various functional group modifications .
Industrial Production Methods
Industrial production methods for Exeporfinium Chloride are not extensively detailed in the literature. Typically, large-scale production of such compounds would involve optimization of the synthetic route to ensure high yield and purity, followed by rigorous quality control measures to meet pharmaceutical standards .
化学反応の分析
Types of Reactions
Exeporfinium Chloride undergoes several types of chemical reactions, including:
Oxidation: The porphyrin core can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the electronic properties of the porphyrin core.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Exeporfinium Chloride. These derivatives can have different antibacterial properties and are often studied to understand structure-activity relationships .
科学的研究の応用
Exeporfinium Chloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study porphyrin chemistry and its interactions with various reagents.
Biology: The compound is studied for its effects on bacterial cell membranes and its potential to disrupt bacterial biofilms.
Medicine: Exeporfinium Chloride is being investigated as a topical antibacterial agent for the prevention and treatment of infections caused by Gram-positive bacteria, including MRSA.
作用機序
Exeporfinium Chloride exerts its antibacterial effects through rapid disruption of bacterial cell membranes. This disruption leads to the leakage of cellular contents, including potassium ions and ATP, ultimately causing cell death. The compound’s unique dicationic porphyrin structure allows it to interact with the bacterial membrane in a way that is distinct from other antibacterial agents .
類似化合物との比較
Similar Compounds
Similar compounds to Exeporfinium Chloride include other porphyrin-based antibacterial agents such as XF-70. These compounds share structural similarities but differ in their specific functional groups and overall charge.
Uniqueness
What sets Exeporfinium Chloride apart is its rapid bactericidal activity and its ability to disrupt bacterial membranes without promoting bacterial lysis. This unique mode of action makes it a promising candidate for treating infections caused by antibiotic-resistant bacteria .
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(furan-2-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O/c16-14-5-1-2-6-15(14)18-9-7-17(8-10-18)12-13-4-3-11-19-13/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKIMPXJHBUWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(3aS,9bS)-3a-(hydroxymethyl)-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2-yl]-[4-(2-methyltetrazol-5-yl)phenyl]methanone](/img/structure/B5652721.png)
![1-(4-fluorophenyl)-4-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]piperazine](/img/structure/B5652727.png)
![N-[2-(3-chlorophenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5652754.png)
![N-ethyl-5-{[4-(tetrahydro-2-furanylcarbonyl)-1,4-diazepan-1-yl]carbonyl}-2-pyrimidinamine](/img/structure/B5652761.png)


![1-(3-Chlorophenyl)-4-[(2,5-difluorophenyl)methyl]piperazine](/img/structure/B5652778.png)
![1-(4-Methoxyphenyl)-4-[(3-methoxyphenyl)methyl]piperazine](/img/structure/B5652782.png)
![2-[(3R*,4R*)-4-cyclopropyl-4-hydroxy-3-methyl-1-piperidinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5652784.png)
![5-[5-(morpholin-4-ylcarbonyl)-2-furyl]isoquinoline](/img/structure/B5652792.png)


![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1-(4-isopropylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5652818.png)
![3-{1-[(4-methylpyrimidin-5-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5652827.png)
